molecular formula C7H10N6 B3322594 1,3-Di(1H-1,2,4-triazole-1-yl)propane CAS No. 148854-47-1

1,3-Di(1H-1,2,4-triazole-1-yl)propane

Cat. No.: B3322594
CAS No.: 148854-47-1
M. Wt: 178.2 g/mol
InChI Key: MNDPUKAFTWJHGX-UHFFFAOYSA-N
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Description

1,3-Di(1H-1,2,4-triazole-1-yl)propane is a chemical compound that features two 1H-1,2,4-triazole rings attached to a propane backbone. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Mechanism of Action

Target of Action

1,3-Di(1H-1,2,4-triazole-1-yl)propane, also known as 1H-1,2,4-Triazole, 1,1’-(1,3-propanediyl)bis-, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby disrupting the biosynthesis of estrogens . The disruption of estrogen production can lead to the inhibition of the growth and proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway . By inhibiting the aromatase enzyme, this compound disrupts the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds can improve its pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By disrupting the biosynthesis of estrogens, this compound can inhibit the growth of estrogen-dependent cancer cells . This can lead to a decrease in the size and number of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can also influence the action of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di(1H-1,2,4-triazole-1-yl)propane typically involves the reaction of 1,3-dibromopropane with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3-Di(1H-1,2,4-triazole-1-yl)propane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

1,3-Di(1H-1,2,4-triazole-1-yl)propane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,3-Di(1H-1,2,4-triazole-1-yl)propane is unique due to its dual triazole rings attached to a propane backbone, which provides distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1(2-12-6-8-4-10-12)3-13-7-9-5-11-13/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDPUKAFTWJHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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